N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Overview
Description
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol It is known for its unique structure, which includes a bromine atom and a benzoxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine typically involves the reaction of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the oxime derivative. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom in the benzoxepin ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzoxepin derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The compound’s oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the bromine atom may enhance the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one: The precursor to the oxime derivative.
N-(7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine: A similar compound with a chlorine atom instead of bromine.
N-(7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine: A similar compound with a fluorine atom instead of bromine.
Uniqueness
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its binding affinity to biological targets.
Properties
IUPAC Name |
(NZ)-N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-3-4-10-8(6-7)9(12-13)2-1-5-14-10/h3-4,6,13H,1-2,5H2/b12-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGBCSHRUMCAQ-XFXZXTDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C(C=CC(=C2)Br)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/C2=C(C=CC(=C2)Br)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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